(1-Chloroisoquinolin-8-yl)methanol
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Overview
Description
(1-Chloroisoquinolin-8-yl)methanol is a chemical compound with the molecular formula C10H8ClNO It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloroisoquinolin-8-yl)methanol typically involves the chlorination of isoquinoline followed by the introduction of a methanol group. One common method is the Bischler-Napieralski synthesis, which involves the cyclization of β-phenylethylamine derivatives. The reaction conditions often include the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure precision and safety. The reaction is typically carried out under controlled temperatures and pressures to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Chloroisoquinolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline carboxylic acids, while reduction can produce isoquinoline amines .
Scientific Research Applications
Chemistry
In chemistry, (1-Chloroisoquinolin-8-yl)methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive molecules that can target specific biological pathways .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for drugs that can treat various diseases, including infections and cancer .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (1-Chloroisoquinolin-8-yl)methanol involves its interaction with specific molecular targets in cells. It can inhibit enzymes or receptors involved in critical biological pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(2-Chloroquinolin-3-yl)methanol: Similar in structure but differs in the position of the chlorine atom.
(1-Chloroisoquinolin-7-yl)methanol: Another isomer with the chlorine atom at a different position.
Uniqueness
(1-Chloroisoquinolin-8-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position of the chlorine atom and methanol group allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(1-chloroisoquinolin-8-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-10-9-7(4-5-12-10)2-1-3-8(9)6-13/h1-5,13H,6H2 |
InChI Key |
FPVVBMXYMJICOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)C(=NC=C2)Cl |
Origin of Product |
United States |
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